molecular formula C9H7F3O2 B8665342 3-Ethyl-2,4,5-trifluorobenzoic acid CAS No. 181942-29-0

3-Ethyl-2,4,5-trifluorobenzoic acid

Katalognummer: B8665342
CAS-Nummer: 181942-29-0
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: YNGXHRRTAUOVKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2,4,5-trifluorobenzoic acid is a fluorinated benzoic acid derivative with a trifluorinated aromatic ring and an ethyl substituent at the 3-position. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects imparted by fluorine and substituents .

Eigenschaften

CAS-Nummer

181942-29-0

Molekularformel

C9H7F3O2

Molekulargewicht

204.15 g/mol

IUPAC-Name

3-ethyl-2,4,5-trifluorobenzoic acid

InChI

InChI=1S/C9H7F3O2/c1-2-4-7(11)5(9(13)14)3-6(10)8(4)12/h3H,2H2,1H3,(H,13,14)

InChI-Schlüssel

YNGXHRRTAUOVKC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC(=C1F)F)C(=O)O)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Characteristics

The table below summarizes key structural and molecular features of 3-substituted-2,4,5-trifluorobenzoic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number
3-Methoxy-2,4,5-trifluorobenzoic acid -OCH₃ C₈H₅F₃O₃ 206.11 112811-65-1
3-Ethoxy-2,4,5-trifluorobenzoic acid -OCH₂CH₃ C₉H₇F₃O₃ 220.15 169507-61-3
3-Chloro-2,4,5-trifluorobenzoic acid -Cl C₇H₂ClF₃O₂ 210.54 Not specified
3-Hydroxy-2,4,5-trifluorobenzoic acid -OH C₇H₃F₃O₃ 192.09 116751-24-7
3-Difluoromethoxy-2,4,5-trifluorobenzoic acid -OCHF₂ C₈H₃F₅O₃ 242.10 Not specified

Key Observations :

  • Electron-Withdrawing Effects: Fluorine and substituents like -Cl or -OCH₃ enhance acidity by withdrawing electron density, making these compounds stronger acids than non-fluorinated analogs .
  • Steric Effects : Bulkier substituents (e.g., -OCH₂CH₃) may reduce solubility in polar solvents compared to smaller groups like -OCH₃ or -OH .
3-Methoxy-2,4,5-trifluorobenzoic Acid (MFBA)
  • Process : Synthesized from tetrafluorophthalimide via hydrolysis, methylation (using dimethyl sulfate), and decarboxylation under acidic conditions (40–60% H₂SO₄, 125–150°C) .
  • Yield Optimization : Higher yields (92%) achieved at 150°C with 40% H₂SO₃ .
3-Chloro-2,4,5-trifluorobenzoic Acid
  • Process: Diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by chlorination with CuCl₂/HCl .
3-Hydroxy-2,4,5-trifluorobenzoic Acid
  • Process : Hydrolysis of methoxy or ethoxy precursors (e.g., via acid treatment of 3-methoxy derivatives) .
3-Ethoxy-2,4,5-trifluorobenzoic Acid
  • Inferred Process : Likely involves ethylation of 3-hydroxy-2,4,5-trifluorobenzoic acid using ethylating agents (e.g., diethyl sulfate), analogous to MFBA synthesis .

Physicochemical Properties

Spectroscopic Properties
  • MFBA : DFT-B3LYP calculations and FTIR/FT-Raman spectra reveal strong O–H⋯O hydrogen bonding and vibrational modes at 1695 cm⁻¹ (C=O stretch) .
  • 3-Chloro Variant : Crystal structure shows a dihedral angle of 6.8° between the carboxyl group and benzene ring, with intermolecular hydrogen bonding forming dimeric structures .
Thermal Stability
  • Decarboxylation occurs at elevated temperatures (e.g., MFBA decarboxylates at 150°C in H₂SO₄) .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-2,4,5-trifluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination and alkylation steps. For fluorinated benzoic acids, nucleophilic aromatic substitution (NAS) using amines or thiols with bases like NaH or K₂CO₃ is common . Ethylation may proceed via Friedel-Crafts alkylation or coupling reactions. Key factors include:

  • Temperature control : Excessive heat may deactivate intermediates or induce side reactions (e.g., decarboxylation).
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance NAS efficiency, while anhydrous conditions prevent hydrolysis of sensitive intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) may improve alkylation regioselectivity.
    Reported yields vary; for example, trifluorobenzoic acid derivatives synthesized via NAS often achieve 60–80% yields under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of 3-Ethyl-2,4,5-trifluorobenzoic acid?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies ethyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 3-ethyl derivatives show characteristic fragmentation patterns) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention times can be cross-referenced with standards .
    Discrepancies in melting points (e.g., 142–145°C for 2,4,6-trifluorobenzoic acid ) highlight the need for standardized recrystallization protocols.

Advanced Research Questions

Q. How can conflicting data on fluorinated benzoic acid reactivity be resolved during synthetic optimization?

Methodological Answer: Contradictions often arise from substituent electronic effects and steric hindrance. For example:

  • Fluorine position : 2,4,5-Trifluoro derivatives exhibit higher NAS reactivity than 3,4,5-isomers due to electron-withdrawing effects .
  • Ethyl group impact : The ethyl substituent may sterically hinder NAS at adjacent positions, requiring longer reaction times or elevated temperatures.
    Strategies :
  • Computational modeling (DFT) predicts reactive sites and transition states .
  • Controlled experiments with isotopically labeled reagents (e.g., ¹⁸O) track reaction pathways .

Q. What strategies are effective for minimizing by-products in the synthesis of 3-Ethyl-2,4,5-trifluorobenzoic acid derivatives?

Methodological Answer: By-products (e.g., decarboxylated or over-alkylated species) can be mitigated via:

  • Protecting groups : Temporarily block the carboxylic acid during alkylation (e.g., methyl esters hydrolyzed post-reaction) .
  • Stepwise synthesis : Separate fluorination and ethylation steps to reduce competing reactions.
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (solvent: ethanol/water) improves final purity .

Q. How can computational methods guide the design of 3-Ethyl-2,4,5-trifluorobenzoic acid-based bioactive molecules?

Methodological Answer:

  • Molecular docking : Screen derivatives against target proteins (e.g., IL-23 ). Fluorine and ethyl groups enhance binding via hydrophobic interactions.
  • QSAR modeling : Correlate substituent electronic parameters (σ, π) with bioactivity. For example, trifluoromethyl groups in quinolones improve antibacterial potency .
  • MD simulations : Assess stability of drug-receptor complexes under physiological conditions .

Q. What are the challenges in scaling up laboratory-scale synthesis of 3-Ethyl-2,4,5-trifluorobenzoic acid?

Methodological Answer: Scale-up issues include:

  • Heat dissipation : Exothermic NAS reactions require jacketed reactors or slow reagent addition.
  • Solvent recovery : THF or DMF must be recycled to reduce costs and environmental impact.
  • Regioselectivity : Pilot batches may show reduced selectivity; inline FTIR monitors intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.